5-Chloro-2-iodoanisole
Overview
Description
5-Chloro-2-iodoanisole, also known as 4-chloro-1-iodo-2-methoxybenzene, is an organic compound with the molecular formula C7H6ClIO. It is a halogenated anisole derivative, characterized by the presence of both chlorine and iodine atoms on the benzene ring, along with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-iodoanisole can be synthesized through several methods. One common approach involves the iodination of 5-chloro-2-methoxyaniline. The reaction typically employs iodine and a suitable oxidizing agent, such as sodium nitrite, in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodoanisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions to facilitate the substitution of halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are employed under mild conditions to achieve efficient coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted anisole derivatives can be obtained.
Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
5-Chloro-2-iodoanisole has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents for the treatment of neurological disorders, such as Alzheimer’s disease.
Material Science: It is employed in the synthesis of advanced materials, including conducting polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-chloro-2-iodoanisole in medicinal applications involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, in the context of Alzheimer’s disease, the compound may inhibit the aggregation of amyloid-beta peptides, thereby reducing neurotoxicity.
Comparison with Similar Compounds
Similar Compounds
2-Iodoanisole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-methoxyaniline: Contains an amino group instead of an iodine atom, leading to different reactivity and applications.
Uniqueness
5-Chloro-2-iodoanisole is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and versatility in organic synthesis. This dual halogenation allows for selective functionalization and coupling reactions, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
4-chloro-1-iodo-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMMXQOCWXUHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582035 | |
Record name | 4-Chloro-1-iodo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755027-21-5 | |
Record name | 4-Chloro-1-iodo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-iodoanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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